molecular formula C3H6KO2 B1260437 Potassium propionate CAS No. 327-62-8

Potassium propionate

Cat. No. B1260437
Key on ui cas rn: 327-62-8
M. Wt: 113.18 g/mol
InChI Key: WEQIKOGPPFEIPX-UHFFFAOYSA-N
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Patent
US04175089

Procedure details

Octene-1 in an amount of 2.24 g. and 11.65 g. of manganic acetate, Mn(C2H3O2)3.2H2O, (comprising two equivalents of Mn+3 based on titration value), were refluxed under nitrogen in 200 ml. propionic acid containing 20 g. potassium propionate. In less than an hour a good yield of alphamethyl-gamma-n-hexyl-butyrolactone was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
manganic acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Mn(C2H3O2)3.2H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Name
potassium propionate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH:7]=[CH2:8].[C:9]([OH:13])(=[O:12])[CH2:10][CH3:11].C([O-])(=O)CC.[K+]>>[CH3:11][CH:10]1[CH2:1][CH:2]([CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8])[O:13][C:9]1=[O:12] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCC=C
Step Two
Name
manganic acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Mn(C2H3O2)3.2H2O
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
20 g
Type
reactant
Smiles
C(CC)(=O)O
Step Four
Name
potassium propionate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)[O-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1C(=O)OC(C1)CCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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